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molecular formula C14H11FN2OS B8327352 5-Fluoro-2-(4'-amino-3'-(hydroxymethyl)phenyl)benzothiazole

5-Fluoro-2-(4'-amino-3'-(hydroxymethyl)phenyl)benzothiazole

Cat. No. B8327352
M. Wt: 274.32 g/mol
InChI Key: UZVIEHHFXNOPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06858633B1

Procedure details

5-Fluoro-2-(4′-amino-3′-cyanophenyl)benzothiazole (1 g, 3.75 mmol) was dissolved in 80% sulfuric acid (50 ml) and heated at 100° C. for 2 hrs. After cooling, the reaction mixture was diluted with water (100 ml) and the pH adjusted to 7.5 using 50% sodium hydroxide. The product was extracted with ethyl acetate(3×50 ml), the extracts dried (Na2SO4) and evaporated to leave a yellow solid which was taken up in THF (20 ml) and added dropwise to a solution of LiAlH4 (0.7 g, 0.019 mol) in THF (15 ml). After stirring at 25° C. for 2 hrs, water (20 ml) was added and the product extracted with ethyl acetate (3×50 ml). The organic extracts were washed with brine (10 ml), dried (Na2SO4) and evaporated. The residue was purified by column chromatography (10% ethyl acetate/dichloromethane) to leave a yellow powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([C:10]3[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([C:17]#N)[CH:11]=3)=[N:7][C:6]=2[CH:19]=1.[OH-:20].[Na+].[H-].[H-].[H-].[H-].[Li+].[Al+3]>S(=O)(=O)(O)O.O.C1COCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([C:10]3[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([CH2:17][OH:20])[CH:11]=3)=[N:7][C:6]=2[CH:19]=1 |f:1.2,3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=CC2=C(N=C(S2)C2=CC(=C(C=C2)N)C#N)C1
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.7 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring at 25° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate(3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a yellow solid which
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
The organic extracts were washed with brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (10% ethyl acetate/dichloromethane)
CUSTOM
Type
CUSTOM
Details
to leave a yellow powder

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC=1C=CC2=C(N=C(S2)C2=CC(=C(C=C2)N)CO)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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